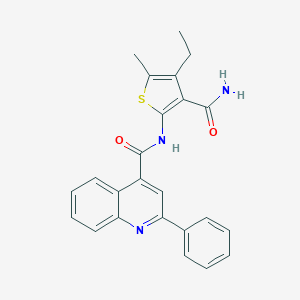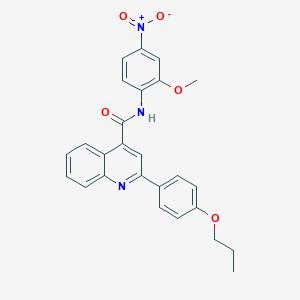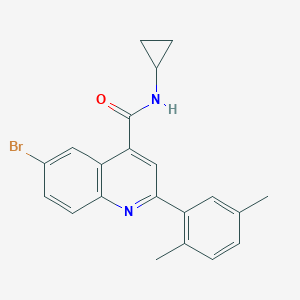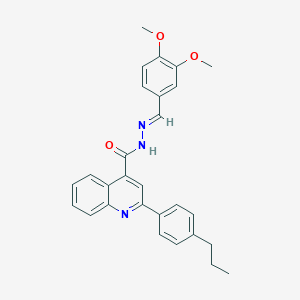![molecular formula C16H20N4O2 B446091 2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446091.png)
2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H20N4O2 This compound is known for its unique structure, which includes a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 3,5-dimethylphenoxyacetic acid: This is achieved by reacting 3,5-dimethylphenol with chloroacetic acid under basic conditions.
Conversion to 3,5-dimethylphenoxyacetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: The final step involves the condensation of 3,5-dimethylphenoxyacetohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-(3,5-dimethylphenoxy)acetohydrazide
- 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
- 2-(3,5-dimethylphenoxy)acetohydrazone
Uniqueness
Compared to similar compounds, 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide stands out due to its unique combination of a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-5-12(2)7-15(6-11)22-10-16(21)18-17-8-14-9-20(4)19-13(14)3/h5-9H,10H2,1-4H3,(H,18,21)/b17-8+ |
InChIキー |
YTXNPFZQTIYWKA-CAOOACKPSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
異性体SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CN(N=C2C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B446009.png)

![3-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446012.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B446016.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B446019.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B446020.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B446022.png)
![2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446023.png)

![2-[4-(2-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide](/img/structure/B446026.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446030.png)
![2,2-dichloro-N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B446031.png)

